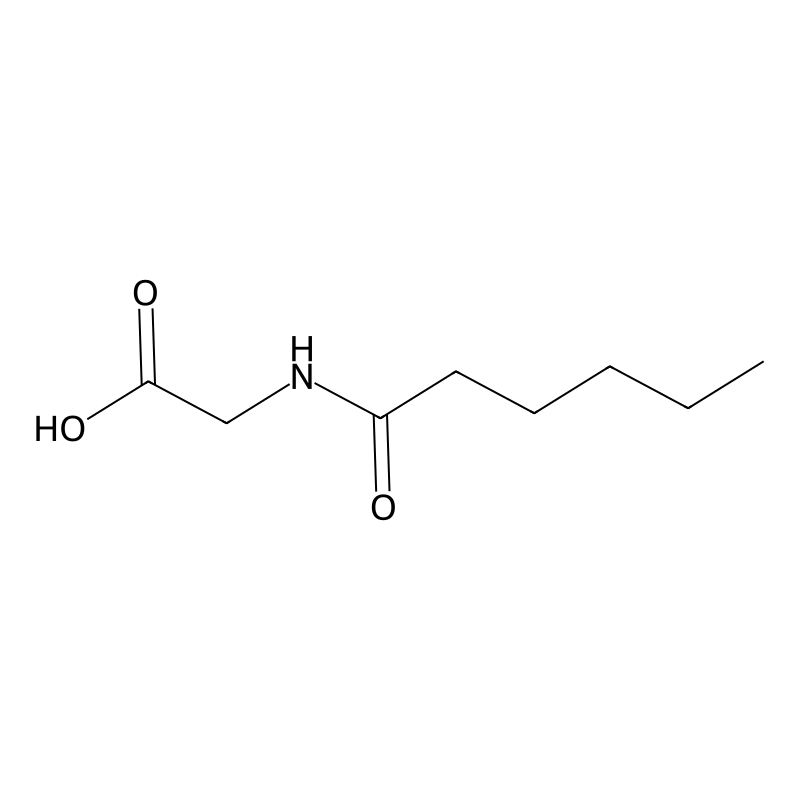

Hexanoylglycine

Content Navigation

Accurate newborn screening for MCAD deficiency requires highly specific reference materials; generic acylglycines fail to detect the correct enzymatic block. Hexanoylglycine is the definitive urinary biomarker, essential for calibrators, controls, and isotopically labeled internal standards in MS-based assays. - ≥98% purity ensures reliable quantification and instrument calibration. - Specific C6 chain-length eliminates false negatives and assay invalidation. - Ready-to-ship inventory supports rapid diagnostic kit manufacturing and lab QC.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

Hexanoylglycine (CAS: 24003-67-6) is a medium-chain N-acylglycine, a class of metabolites formed from the conjugation of a fatty acid (hexanoic acid) with glycine. In clinical and research settings, it functions primarily as a highly specific urinary biomarker for the diagnosis and monitoring of certain inborn errors of metabolism. Specifically, elevated levels of Hexanoylglycine are a key diagnostic indicator for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, one of the most common inherited disorders of fatty acid oxidation.

References

- [1] Zschocke, J., et al. Medium-Chain Acyl-CoA Dehydrogenase Deficiency. In: Adam MP, Feldman J, Mirzaa GM, et al., editors. GeneReviews® [Internet]. Seattle (WA): University of Washington, Seattle; 1993–2024. (2001, updated 2024).

- [2] Rinaldo, P., et al. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine. The New England journal of medicine, 319(20), 1308–1313 (1988).

- [7] Gannett, P., et al. Medium-chain acyl-CoA dehydrogenase deficiency. Genomics Education Programme, Health Education England (2020).

- [10] Acylglycines, Quantitative, Urine. ARUP Laboratories Test Directory.

- [12] Acylglycines, Quantitative, Random, Urine. Mayo Clinic Laboratories Test Directory.

In diagnostic applications, substituting Hexanoylglycine (a C6-acylglycine) with other acylglycines, such as Butyrylglycine (C4) or Octanoylglycine (C8), is not viable. The specific chain length of the acyl group is directly tied to the enzymatic step that is deficient in a given metabolic disorder. For MCAD deficiency, the accumulation of six-carbon fatty acid intermediates is the pathological hallmark, making Hexanoylglycine the most significant and specific urinary biomarker for the condition. Using a different chain-length analog would result in a failure to detect MCAD deficiency or could lead to the misdiagnosis of a different metabolic disorder, rendering the assay clinically invalid.

References

- [1] Zschocke, J., et al. Medium-Chain Acyl-CoA Dehydrogenase Deficiency. In: Adam MP, Feldman J, Mirzaa GM, et al., editors. GeneReviews® [Internet]. Seattle (WA): University of Washington, Seattle; 1993–2024. (2001, updated 2024).

- [2] Rinaldo, P., et al. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine. The New England journal of medicine, 319(20), 1308–1313 (1988).

- [4] Al-Dirbashi, OY., et al. Normal Biomarkers in an Acute Presentation in a Known Case of Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. AACC (2020).

- [12] Acylglycines, Quantitative, Random, Urine. Mayo Clinic Laboratories Test Directory.

MCAD Deficiency Diagnostic Specificity

In a foundational study for the diagnosis of MCAD deficiency, urinary levels of Hexanoylglycine, 3-phenylpropionylglycine, and Suberylglycine were measured. The levels of urinary Hexanoylglycine were significantly increased in all 54 samples from 21 patients with confirmed MCAD deficiency, clearly distinguishing them from 98 control samples. While Suberylglycine was also increased, its levels in controls overlapped with asymptomatic patients, making it a less specific marker. This establishes Hexanoylglycine as a more reliable and specific diagnostic indicator than other co-accumulating acylglycines.

| Evidence Dimension | Diagnostic Specificity |

| Target Compound Data | Significantly increased in 100% of MCAD-deficient patient samples (n=54), with no overlap with controls. |

| Comparator Or Baseline | Suberylglycine: Showed overlapping values between asymptomatic MCAD patients and healthy controls. |

| Quantified Difference | Hexanoylglycine provided clear diagnostic separation, whereas Suberylglycine did not. |

| Conditions | Analysis of 54 urine samples from 21 confirmed MCAD patients versus 98 control samples via stable-isotope dilution mass spectrometry. |

For developing a reliable diagnostic assay, selecting the biomarker with the highest specificity is critical to minimize false negatives and ensure accurate patient identification.

High-Purity Standards for Assay Reproducibility

Quantitative analysis of acylglycines for newborn screening and clinical diagnosis relies on stable-isotope dilution mass spectrometry. This methodology requires high-purity, well-characterized analytical standards and isotopically-labeled internal standards for accurate calibration and quantification. Using a low-purity compound or a crude mixture instead of an analytical-grade standard introduces significant variability, compromising inter-laboratory reproducibility and the accuracy of patient results. Procuring a certified analytical standard of Hexanoylglycine is a prerequisite for developing and running a robust, clinically-defensible diagnostic assay.

| Evidence Dimension | Assay Accuracy and Reproducibility |

| Target Compound Data | High-purity (e.g., ≥98.0%) analytical standard enables accurate quantification and low assay variability. |

| Comparator Or Baseline | Crude mixture or low-purity material: Leads to inaccurate calibration, high signal-to-noise, and poor inter-laboratory agreement. |

| Quantified Difference | Use of common, high-purity internal standards has been shown to significantly reduce inter-laboratory variation (p < 0.05) for 5 of 8 analytes in newborn screening panels. |

| Conditions | Flow injection analysis tandem mass spectrometry (FIA-MS/MS) for newborn screening panels. |

For clinical diagnostics and newborn screening, assay accuracy and consistency are non-negotiable; using a lower-grade material risks misdiagnosis and fails regulatory and quality control standards.

Certified Reference Materials for Diagnostic Kits

Utilizing high-purity Hexanoylglycine as the primary reference material for manufacturing calibrators and controls in commercial newborn screening kits and clinical diagnostic assays for MCAD deficiency. The documented diagnostic specificity ensures the final product is targeted and effective.

Internal Standard in Metabolomics

Employing isotopically labeled Hexanoylglycine, synthesized from a high-purity precursor, as an internal standard in mass spectrometry-based metabolomics to ensure accurate quantification of fatty acid oxidation intermediates in research and clinical samples.

QC and Proficiency Testing

Incorporating Hexanoylglycine into quality control materials used for routine instrument performance validation and in external proficiency testing schemes for laboratories conducting metabolic disorder screening. Its reliability as a biomarker underpins its suitability for assessing assay accuracy and precision.

References

- [1] Zschocke, J., et al. Medium-Chain Acyl-CoA Dehydrogenase Deficiency. In: Adam MP, Feldman J, Mirzaa GM, et al., editors. GeneReviews® [Internet]. Seattle (WA): University of Washington, Seattle; 1993–2024. (2001, updated 2024).

- [2] Rinaldo, P., et al. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine. The New England journal of medicine, 319(20), 1308–1313 (1988).

- [22] Rinaldo, P., et al. Stable isotope dilution analysis of N-hexanoylglycine, 3-phenylpropionylglycine and suberylglycine in human urine using chemical ionization gas chromatography/mass spectrometry selected ion monitoring. Biomedical & environmental mass spectrometry, 18(7), 471–477 (1989).

- [24] Carling, R. S., et al. Evaluation of a Common Internal Standard Material to Reduce Inter-Laboratory Variation and Ensure the Quality, Safety and Efficacy of Expanded Newborn Screening Results When Using Flow Injection Analysis Tandem Mass Spectrometry with Internal Calibration. International journal of neonatal screening, 6(4), 95 (2020).

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Other CAS

Wikipedia

Explore Compound Types